molecular formula C17H21NO3 B10886382 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B10886382
M. Wt: 287.35 g/mol
InChI Key: IRQIATCNLOGZIE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions. This reaction is catalyzed by a strong alkali and proceeds through the formation of an intermediate, 4-alkoxybicyclo[3.2.1]-3-octen-2-one, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane-2,4-dione: Shares a similar bicyclic structure but lacks the methoxyphenyl and trimethyl groups.

    1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione: Another related compound with a similar core structure but different functional groups.

Uniqueness

3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyphenyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-16(2)11-9-10-17(16,3)15(20)18(14(11)19)12-7-5-6-8-13(12)21-4/h5-8,11H,9-10H2,1-4H3

InChI Key

IRQIATCNLOGZIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)C3=CC=CC=C3OC)C)C

Origin of Product

United States

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